N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine
Overview
Description
“N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine” is a chemical compound with the molecular formula C10H8ClN3O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
“N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine” has a molecular weight of 253.64 g/mol. The density of the compound is 1.61g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .Scientific Research Applications
It is used in the synthesis of peptide nucleic acid monomers, presenting a viable alternative to Fmoc/Bhoc-protected peptide nucleic acids (Wojciechowski & Hudson, 2008).
This compound serves as an N-protecting group in peptide synthesis, especially in synthesizing dehydropeptide derivatives containing N-terminal 3-heteroarylamino-2,3-dehydroalanine (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).
It acts as a novel inhibitor of rat lens aldose reductase with significant effectiveness, indicated by an IC50 of 0.41 microM (Mayfield & Deruiter, 1987).
N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine is a photolabeling agent useful in protein modification by flash photolysis (Johnson & Brown, 1986).
It has been used as a precursor for synthesizing novel porphyrin-chlorin and porphyrin-tetraazachlorin dyads (Silva et al., 2006).
This compound is a precursor to the psychotropic compound 2,3-diphenyl-4-methyl-4H-1,4-benzothiazin-1,1-dioxide (Filacchioni, Nacci, & Stefancich, 1976).
Additionally, it is used in various other chemical synthesis processes, such as the synthesis of 4- and 5-phenoxyl derivatives (Looker & Carpenter, 1967).
properties
IUPAC Name |
2-[[4-(3-chlorodiazirin-3-yl)benzoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c11-10(13-14-10)7-3-1-6(2-4-7)9(17)12-5-8(15)16/h1-4H,5H2,(H,12,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVURRVCHHWGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)C2(N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146691 | |
Record name | N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine | |
CAS RN |
104745-67-7 | |
Record name | N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104745677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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